REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:5])[CH2:3][OH:4].F[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[N+:13]([O-:15])=[O:14].[CH3:16][CH:17]([CH3:27])[CH2:18][O:19][C:20]1[CH:26]=[CH:25][CH:24]=[CH:23][C:21]=1[NH2:22].[NH2:28][C:29]1[S:30][CH:31]=[CH:32][N:33]=1>>[CH3:1][CH:2]([CH3:5])[CH2:3][O:4][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[N+:13]([O-:15])=[O:14].[CH3:16][CH:17]([CH3:27])[CH2:18][O:19][C:20]1[CH:26]=[CH:25][CH:24]=[CH:23][C:21]=1[NH:22][C:3]([NH:28][C:29]1[S:30][CH:31]=[CH:32][N:33]=1)=[O:4]
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Name
|
|
Quantity
|
0.46 mL
|
Type
|
reactant
|
Smiles
|
CC(CO)C
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Name
|
|
Quantity
|
0.71 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
165 mg
|
Type
|
reactant
|
Smiles
|
CC(COC1=C(N)C=CC=C1)C
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
NC=1SC=CN1
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Name
|
|
Quantity
|
0.29 g
|
Type
|
reactant
|
Smiles
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CC(COC1=C(N)C=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
CC(COC1=C(C=CC=C1)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.73 g | |
YIELD: PERCENTYIELD | 75% |
Name
|
|
Type
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product
|
Smiles
|
CC(COC1=C(C=CC=C1)NC(=O)NC=1SC=CN1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 189 mg | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |